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molecular formula C9H9BrN2 B8643384 2-Bromo-6-isopropyl-nicotinonitrile

2-Bromo-6-isopropyl-nicotinonitrile

Cat. No. B8643384
M. Wt: 225.08 g/mol
InChI Key: ABWIWKSOMPBNKD-UHFFFAOYSA-N
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Patent
US07915411B2

Procedure details

To a solution of the product of Example 36C (21 g, 0.093 mol) and liquid ammonia (250 mL) in 500 mL of ethanol were reacted in a sealed high-pressure vessel at 130° C. for 20 hours. The reaction mixture was concentrated under vacuum and the residue ground to a fine powder then washed with water (2×50 mL) and dried in a vacuum oven for 24 hours to provide the title compound as a beige solid (14 g, 93%).
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:9]=[C:8]([CH:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH3:13]>C(O)C>[NH2:13][C:2]1[N:9]=[C:8]([CH:10]([CH3:12])[CH3:11])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
Quantity
21 g
Type
reactant
Smiles
BrC1=C(C#N)C=CC(=N1)C(C)C
Name
Quantity
250 mL
Type
reactant
Smiles
N
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
WASH
Type
WASH
Details
the residue ground to a fine powder then washed with water (2×50 mL)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 24 hours
Duration
24 h

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C=CC(=N1)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 14 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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